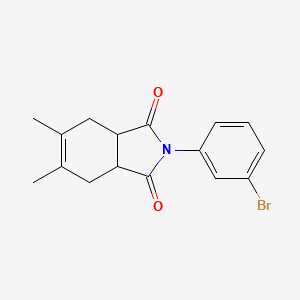![molecular formula C16H18N4O5 B4047315 1-[1-(3-Nitrophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide](/img/structure/B4047315.png)
1-[1-(3-Nitrophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide
概要
説明
1-[1-(3-Nitrophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring, a piperidine ring, and a nitrophenyl group
科学的研究の応用
1-[1-(3-Nitrophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a drug candidate due to its unique structural features, which may interact with biological targets such as enzymes and receptors.
Material Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Research: It is used in studies to understand the interaction of small molecules with biological macromolecules, aiding in the design of new therapeutic agents.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of other complex organic molecules.
準備方法
The synthesis of 1-[1-(3-Nitrophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration reactions, where a phenyl ring is treated with nitric acid and sulfuric acid to form the nitro derivative.
Coupling with Piperidine: The final step involves coupling the pyrrolidine derivative with a piperidine ring through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesizers and high-throughput screening techniques.
化学反応の分析
1-[1-(3-Nitrophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups like halogens or alkyl groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
作用機序
The mechanism of action of 1-[1-(3-Nitrophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group may interact with electron-rich sites on enzymes or receptors, while the pyrrolidine and piperidine rings provide structural stability and facilitate binding. The compound may inhibit or activate specific pathways, depending on its interaction with the target molecules.
類似化合物との比較
1-[1-(3-Nitrophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings but different substituents may exhibit different biological activities and properties.
Piperidine Derivatives: Similar compounds with piperidine rings may have varying effects based on the nature of the substituents attached to the ring.
Nitrophenyl Compounds: Compounds with nitrophenyl groups but different core structures may show different reactivity and applications.
The uniqueness of this compound lies in its combination of these structural features, which contribute to its distinct chemical and biological properties.
特性
IUPAC Name |
1-[1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5/c17-15(22)10-4-6-18(7-5-10)13-9-14(21)19(16(13)23)11-2-1-3-12(8-11)20(24)25/h1-3,8,10,13H,4-7,9H2,(H2,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVNYXGWNBSSGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2CC(=O)N(C2=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 1-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxylate](/img/structure/B4047234.png)
![2-[3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)propylsulfanyl]-4,5-dihydro-1H-imidazole;dihydrobromide](/img/structure/B4047238.png)

![11-(5-methyl-2-furyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4047249.png)
![N-[2-(methylthio)phenyl]-2-[(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetamide](/img/structure/B4047259.png)
![2-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-3-(PYRROLIDIN-1-YL)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE](/img/structure/B4047268.png)

![Methyl 4-(3-{[2-(morpholin-4-yl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B4047280.png)
![6-{[1-(2,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B4047286.png)
![3-{[(3,4-DIMETHOXYPHENYL)METHYL]AMINO}-1-(4-PROPOXYPHENYL)PYRROLIDINE-2,5-DIONE](/img/structure/B4047291.png)
![1-(4-acetylphenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B4047296.png)
![(2Z)-2-{[4-(ETHOXYCARBONYL)PHENYL]IMINO}-4-OXO-3-[(THIOPHEN-2-YL)METHYL]-1,3-THIAZINANE-6-CARBOXYLIC ACID](/img/structure/B4047299.png)
![N-[4-(butan-2-yl)phenyl]-10H-phenothiazine-10-carboxamide](/img/structure/B4047309.png)
![2-[5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-fluorophenol](/img/structure/B4047326.png)
